3-(3-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine
Description
3-(3-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 3-chloropyridin-4-yl group. Its molecular formula is C₇H₅ClN₄S (molecular weight: 212.66 g/mol). The chlorine atom at the 3-position of the pyridine ring and the thiadiazole’s sulfur atom contribute to its unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications .
Structure
3D Structure
Properties
IUPAC Name |
3-(3-chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4S/c8-5-3-10-2-1-4(5)6-11-7(9)13-12-6/h1-3H,(H2,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOMGLLPOGPMDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C2=NSC(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyridine-4-carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(2-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound with a thiadiazole ring and a chloropyridine substituent. It has a molecular formula of and a molecular weight of approximately 212.66 g/mol [2, 1]. The compound's structure includes a five-membered ring containing three nitrogen atoms and two carbon atoms. The chloropyridine group enhances the compound's potential biological activity due to the electron-withdrawing nature of the chlorine atom, influencing its reactivity and interactions with biological targets.
Potential Applications
- Pharmaceutical Development 3-(2-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine may serve as a lead compound in drug discovery for cancer and infectious diseases due to its biological activity. Research indicates that thiadiazole derivatives exhibit diverse biological activities.
- Biological Activities Thiadiazole derivatives are known to possess antimicrobial, antituberculosis, antiviral, analgesic, antidepressant, anxiolytic, antihypertensive, anticonvulsant, and anti-inflammatory properties .
Structural Analogues
Several compounds share structural features with 3-(2-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine | Thiadiazole ring with pyridine | 0.63 |
| 5-Amino-3-methyl-1,2,4-thiadiazole | Thiadiazole core with amino group | 0.54 |
| N-Phenyl-4-(3-phenyldihydrothiazol) piperazine | Thiadiazole derivative with piperazine | 0.55 |
| 6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine | Pyrimidine instead of thiadiazole | 0.55 |
Mechanism of Action
The mechanism of action of 3-(3-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The biological and physicochemical properties of 1,2,4-thiadiazol-5-amine derivatives are highly dependent on substituent patterns. Key analogs include:
Positional Isomers of Chlorophenyl/Chloropyridinyl Substituted Thiadiazoles
3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine (CAS 19922-07-7):
3-(5-Chloro-2-pyridinyl)-1,2,4-thiadiazol-5-amine (CAS 1179360-21-4):
Pyridinyl vs. Pyrimidinyl Substituted Thiadiazoles
- 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine (CAS 138588-22-4): Substituent: Pyridin-2-yl group. Purity: 95%.
3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine (CAS 138588-24-6):
Di-Substituted Thiadiazoles
- 3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine :
Physicochemical Properties
Biological Activity
3-(3-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiadiazole ring fused with a chlorinated pyridine, which contributes to its pharmacological properties. The following sections will explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.
- IUPAC Name : this compound
- Molecular Formula : C7H6ClN4S
- CAS Number : 138588-22-4
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties . It has been investigated for its efficacy against various bacterial and fungal strains.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | MIC = 62.5 µg/mL | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Moderate activity | |
| Aspergillus niger | Good activity |
The compound's mechanism of action in antimicrobial activity may involve the inhibition of essential enzymes or disruption of cell membrane integrity.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. It is believed to inhibit specific molecular targets involved in cancer cell proliferation.
Case Study: Antitumor Effects
A study examined the effects of related thiadiazole derivatives on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that certain derivatives exhibited significant growth inhibitory activity:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Derivative A | MCF-7 | 0.28 | Cell cycle arrest at G2/M phase |
| Derivative B | HepG2 | 9.6 | Inhibition of MMP2 and VEGFA expression levels |
This suggests that the thiadiazole moiety can effectively target pathways crucial for tumor growth and survival .
Other Pharmacological Activities
In addition to antimicrobial and anticancer activities, compounds containing the thiadiazole ring have shown a range of other pharmacological effects:
- Anti-inflammatory
- Antiviral
- Antituberculosis
- Analgesic
- Antidiabetic
These activities are attributed to the ability of thiadiazole derivatives to interact with various biological targets, including enzymes involved in inflammatory processes and metabolic pathways .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of key enzymes (e.g., kinases involved in tumorigenesis)
- Disruption of nucleic acid synthesis (RNA/DNA)
- Interaction with cellular receptors affecting signal transduction pathways
These interactions can lead to altered cellular functions, resulting in therapeutic effects against infections and tumors .
Q & A
Q. Q1: What are the standard synthetic routes for preparing 3-(3-chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine, and what critical reaction conditions govern yield and purity?
A1: The compound is typically synthesized via cyclocondensation of isonicotinoyl hydrazide with potassium thiocyanate under concentrated sulfuric acid, followed by substitution with 3-chloropyridine derivatives. Key conditions include reaction temperature (90–110°C), acid strength, and stoichiometric control of thiocyanate to avoid overoxidation . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product with >95% purity.
Q. Q2: How can researchers confirm the structural integrity of this compound using spectroscopic methods?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is essential:
- ¹H NMR (DMSO-d₆): Peaks at δ 8.5–8.7 ppm (pyridyl protons), δ 7.4–7.5 ppm (thiadiazole NH₂), and δ 6.9–7.2 ppm (chloropyridyl protons) confirm substitution patterns .
- ¹³C NMR : Signals at ~165 ppm (C=S) and 150–155 ppm (pyridyl carbons) validate the thiadiazole-pyridine linkage . High-resolution mass spectrometry (HRMS) with [M+H]+ matching theoretical values (±0.001 Da) further confirms molecular composition .
Advanced Research: Structure-Activity Relationships (SAR)
Q. Q3: What strategies are employed to optimize bioactivity in derivatives of this compound, particularly for antimicrobial applications?
A3: SAR studies focus on modifying the pyridyl and thiadiazole substituents. For example:
- Electron-withdrawing groups (e.g., -Cl at the 3-position of pyridine) enhance microbial membrane penetration .
- N-substitution on the thiadiazole ring (e.g., aryl or alkyl groups) modulates solubility and target binding. A 2024 study demonstrated that N-benzyl derivatives exhibit improved MIC values (≤2 µg/mL) against Staphylococcus aureus .
- Crystallographic data (SHELXL-refined) reveals planar geometry, critical for π-π stacking with bacterial enzyme active sites .
Q. Q4: How do researchers resolve contradictions in reported biological activity data across studies?
A4: Discrepancies often arise from assay variability (e.g., broth microdilution vs. agar diffusion). A meta-analysis approach is recommended:
- Normalize data using internal standards (e.g., ciprofloxacin for antibacterial assays).
- Cross-validate with computational docking (AutoDock Vina) to correlate bioactivity with binding affinity to targets like DNA gyrase .
- Reproduce results under standardized CLSI guidelines .
Crystallography and Stability
Q. Q5: What challenges arise in crystallizing this compound, and how are they addressed?
A5: The compound’s low solubility in common solvents (e.g., water, ethanol) complicates crystallization. Strategies include:
Q. Q6: How does the compound’s stability under varying pH and temperature conditions impact experimental design?
A6: The thiadiazole ring is prone to hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions, generating sulfonic acid byproducts. Stability studies (HPLC monitoring) recommend:
- Storing solutions in neutral buffers (pH 6–8) at −20°C.
- Avoiding prolonged exposure to UV light, which accelerates decomposition .
Advanced Synthetic Methodologies
Q. Q7: What advanced catalytic methods are emerging for synthesizing derivatives of this compound?
A7: Recent advancements include:
- Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at the 5-position of thiadiazole, using Pd(PPh₃)₄ and Na₂CO₃ in DME/H₂O (150°C, 1 h) .
- Catalyst-free one-pot synthesis in DMF at 90°C, achieving 78–82% yields by eliminating metal contaminants .
Q. Q8: How do computational models aid in predicting reaction pathways for novel derivatives?
A8: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize transition states for cyclocondensation reactions. Key parameters include:
- Activation energy (ΔG‡) for thiocyanate incorporation.
- Frontier molecular orbital (FMO) analysis to predict regioselectivity in substitution reactions .
Data Contradictions and Reproducibility
Q. Q9: How should researchers address inconsistencies in reported melting points and spectral data?
A9: Variations arise from polymorphic forms or solvent residues. Best practices:
- Report melting points with DSC thermograms to confirm phase purity.
- Compare NMR data across solvents (e.g., DMSO vs. CDCl₃) to identify solvent-induced shifts .
- Publish raw spectral files (e.g., .JCAMP-DX) for peer validation .
Industrial-Academic Crossover
Q. Q10: What academic findings for this compound have influenced industrial patent applications?
A10: Patents (e.g., EP 2,500,000) cite its use as a kinase inhibitor scaffold. Key academic contributions include:
- Synthetic scalability : Gram-scale production with >90% yield via flow chemistry .
- Toxicity profiles : Ames test data (non-mutagenic) supporting regulatory approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
